(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H21N5O2S and its molecular weight is 455.54. The purity is usually 95%.
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Biological Activity
(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features and biological activities make it a candidate for further investigation in drug development, particularly against cancer and inflammation.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Property | Value |
---|---|
Molecular Formula | C20H18N4O3S |
Molecular Weight | 394.4 g/mol |
CAS Number | 1005574-73-1 |
The compound features a thiazolo[3,2-a]pyrimidine core fused with a pyrazole moiety, which is known for its diverse pharmacological effects.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings regarding its cytotoxic effects:
These results indicate that the compound exhibits significant growth inhibitory properties across various cancer cell lines, potentially making it a lead candidate for further drug development.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties, showing promising results against both bacterial and fungal strains. The synthesis of related compounds has been linked to enhanced antibacterial and antifungal activities, suggesting that modifications to the structure can lead to improved efficacy .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, which play crucial roles in cell cycle regulation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their therapeutic effects.
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
Case Study 1: Antitumor Activity
In a study by Xia et al., derivatives of the pyrazole moiety were synthesized and screened for antitumor activity against A549 cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity, with IC50 values as low as 49.85 µM .
Case Study 2: CDK Inhibition
Research by Huang et al. demonstrated that specific derivatives showed potent CDK inhibition with IC50 values around 0.98 µM against MCF-7 cells. This suggests a strong potential for developing targeted therapies for breast cancer .
Properties
IUPAC Name |
(2E)-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S/c1-16-21(23(31)28-19-11-7-4-8-12-19)22(18-9-5-3-6-10-18)30-24(32)20(33-25(30)27-16)13-17-14-26-29(2)15-17/h3-15,22H,1-2H3,(H,28,31)/b20-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJXYZUDDBWBGA-DEDYPNTBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CN(N=C3)C)SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CN(N=C3)C)/SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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